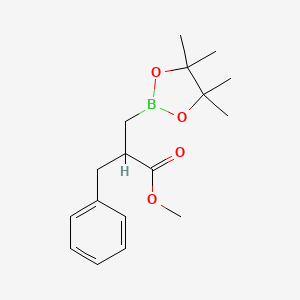

methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules .

Mécanisme D'action

Target of Action

Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts and various organic substrates in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester likely undergoes transmetalation with a palladium (II) complex . This process involves the transfer of the boron-associated organic group from the boronic acid derivative to palladium, forming a new palladium-carbon bond .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions facilitate the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways and synthetic procedures .

Result of Action

The molecular and cellular effects of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester’s action would depend on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, its role would be to contribute an organic group to the formation of a new carbon-carbon bond .

Action Environment

The action, efficacy, and stability of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester can be influenced by various environmental factors. For instance, the efficiency of its transmetalation with palladium (II) complexes in Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base .

Analyse Biochimique

Biochemical Properties

2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor of human ATP-dependent proteinase ClpXP, a crucial enzyme involved in protein degradation . The nature of these interactions often involves the formation of covalent bonds between the boronic acid moiety and the active sites of enzymes, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain proteases, leading to alterations in protein turnover and cellular homeostasis . Additionally, its impact on gene expression can result in changes in the levels of various proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester exerts its effects through several mechanisms. One primary mechanism involves the binding of the boronic acid moiety to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in the formation of stable covalent bonds, which can alter the enzyme’s structure and function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation.

Dosage Effects in Animal Models

The effects of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate gene expression without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a limit to its inhibitory capacity.

Metabolic Pathways

2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester is involved in various metabolic pathways, particularly those related to protein degradation and synthesis. This compound interacts with enzymes such as proteases and kinases, affecting their activity and, consequently, the metabolic flux of various pathways . The interaction with these enzymes can lead to changes in metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester within cells and tissues are critical for its activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with various binding proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its efficacy and toxicity.

Subcellular Localization

The subcellular localization of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interaction with target enzymes and proteins, influencing its overall biochemical activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the reaction of 2-Benzyl-3-methoxy-3-oxopropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Types of Reactions:

Oxidation: The boronic ester group can undergo oxidation to form boronic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and bases like potassium carbonate in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Applications De Recherche Scientifique

methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is used extensively in scientific research:

Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: In the synthesis of biologically active molecules.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of advanced materials and polymers

Comparaison Avec Des Composés Similaires

- Phenylboronic acid Pinacol Ester

- 4-Methoxyphenylboronic acid Pinacol Ester

- 2-Methylphenylboronic acid Pinacol Ester

Uniqueness: methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is unique due to its specific structure, which imparts distinct reactivity and stability. Its benzyl and methoxy groups provide additional functionalization options, making it versatile in various synthetic applications .

Activité Biologique

Methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a complex organic compound featuring a unique structure that includes a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C16H23BO4, with a molecular weight of approximately 293.25 g/mol. The presence of the boronate group is significant as it enhances the compound's reactivity and potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H23BO4 |

| Molecular Weight | 293.25 g/mol |

| CAS Number | 1175712-34-1 |

The biological activity of this compound is primarily attributed to the reactivity of the boron atom in the dioxaborolane structure. This configuration allows for selective interactions with biological molecules, particularly through mechanisms involving reactive oxygen species (ROS). Research indicates that compounds containing boronate esters can undergo hydrolysis or oxidation reactions in the presence of ROS, leading to the release of phenolic compounds which can exhibit various biological effects .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. For example:

- Cell Line Studies : In vitro tests on breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. It is suggested that the dioxaborolane moiety can scavenge free radicals and reduce oxidative stress in cells. This property may contribute to its protective effects against various diseases linked to oxidative damage .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines indicated that this compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was linked to the modulation of apoptotic pathways and ROS generation .

- Therapeutic Applications : The compound's ability to interact with biological targets suggests potential applications in drug development. For instance, it has been explored as a candidate for targeted therapy in cancers where traditional treatments are less effective .

Safety Profile

While exploring its biological activity, safety assessments are crucial. The compound has been classified with hazard statements indicating it may be harmful if swallowed or if it comes into contact with skin (H302 and H312) . Proper handling and safety precautions are recommended during laboratory use.

Propriétés

IUPAC Name |

methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)12-14(15(19)20-5)11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUREWBKGGLFKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC(CC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.